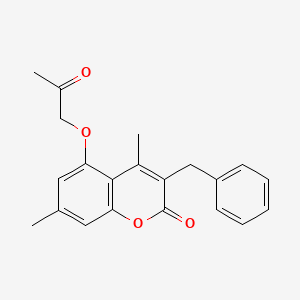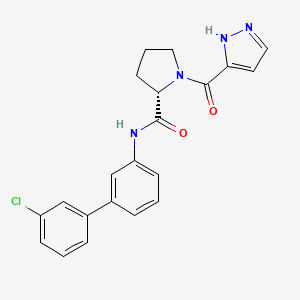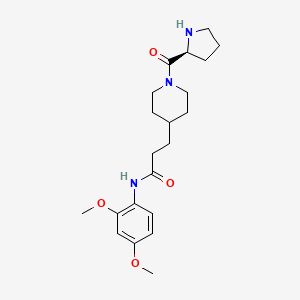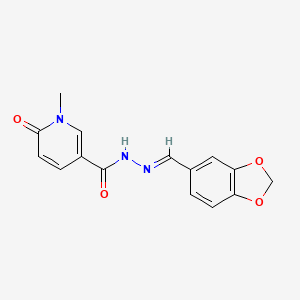![molecular formula C17H15FN6O B5591656 1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)
1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole represents a compound within the 1,2,4-triazole class, known for its heterocyclic nature comprising nitrogen and sulfur. This class of compounds is recognized for its diverse pharmacological activities and applications in material science due to their structural versatility.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves 1,3-dipolar cycloaddition reactions, utilizing azides and alkenes or alkynes as precursors. A specific method involves reacting heteroaryl prop-2-yn-1-yl carboxylate with aromatic azides via a Cu(I)-catalyzed cycloaddition (Kaushik et al., 2017).
Molecular Structure Analysis
1,2,4-Triazoles exhibit diverse molecular geometries, influenced by their substituents. Crystallographic analysis reveals the presence of various intermolecular interactions stabilizing the crystalline structure, such as hydrogen bonding and π-π stacking interactions (Panini et al., 2014).
Chemical Reactions and Properties
1,2,4-Triazole derivatives participate in numerous chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. Their chemical properties are often explored in the context of their potential bioactivity, including antimicrobial and antifungal properties (Nagamani et al., 2018).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including melting points, solubility, and crystalline form, are crucial for their application in pharmaceutical formulations. These properties are determined through a combination of experimental techniques and theoretical calculations (Bihdan & Parchenko, 2017).
Chemical Properties Analysis
1,2,4-Triazole derivatives exhibit a wide range of chemical behaviors, including their reactivity towards various organic transformations and their role as ligands in coordination chemistry. Their chemical properties are foundational to their biological activities and applications in medicinal chemistry (Moreno-Fuquen et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Recent research has demonstrated innovative approaches to synthesizing triazole derivatives, emphasizing their broad-spectrum biological significance. For instance, Zaheer et al. (2021) reported a facile microwave-assisted synthesis of (benzylideneamino)triazole–thione derivatives of flurbiprofen, highlighting their significant analgesic effects in vivo. This study exemplifies the potential of triazole compounds in medicinal chemistry, particularly as analgesic agents (Zaheer et al., 2021).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal efficacy of triazole derivatives has been widely studied. Kaushik et al. (2017) synthesized ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety, displaying moderate to good activity against various bacteria and fungal strains. This research underscores the role of triazole derivatives as promising candidates for antimicrobial and antifungal agents (Kaushik et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(furan-2-yl)-5-[3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O/c18-13-4-1-5-14(10-13)24-16(7-2-8-23-12-19-11-20-23)21-17(22-24)15-6-3-9-25-15/h1,3-6,9-12H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENYFZKAYQGJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NC(=N2)C3=CC=CO3)CCCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591605.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)

![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
![N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)